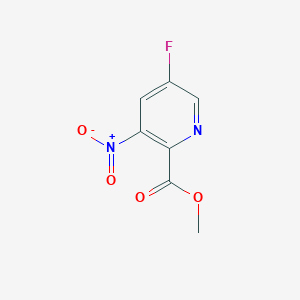
Methyl 5-fluoro-3-nitropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-3-nitropicolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3-nitropicolinate typically involves the nitration of 5-fluoro-2-methylpyridine followed by esterification. The nitration process can be carried out using fuming nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 5-fluoro-3-nitropyridine is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 5-amino-3-nitropicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitropicolinic acid.
Scientific Research Applications
Methyl 5-fluoro-3-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .
Comparison with Similar Compounds
- Methyl 5-fluoro-3-nitrobenzoate
- Methyl 5-chloro-3-nitropicolinate
- Methyl 5-bromo-3-nitropicolinate
Comparison: Methyl 5-fluoro-3-nitropicolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C7H5FN2O4 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
methyl 5-fluoro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5FN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
QRDFOXJWCLCICO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















